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Compound of Interest

Compound Name: Antitubercular agent-12

Cat. No.: B12397920 Get Quote

An In-Depth Technical Guide on Antitubercular
Agent-12
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the novel antitubercular candidate, Antitubercular agent-12. The

information is compiled for an audience of researchers, scientists, and professionals involved in

the field of drug discovery and development.

Chemical Identity and Physicochemical Properties
Antitubercular agent-12, chemically known as N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-

nitrofuran-2-carboxamide, is a hybrid molecule integrating a nitrofuran moiety with a 1,3,4-

oxadiazole core.[1] This compound is also referenced in scientific literature as compound 2c.[2]

[3][4][5][6][7] The structural framework features a central 1,3,4-oxadiazole ring substituted at

the 5-position with a 4-bromophenyl group and at the 2-position with a carboxamide linkage to

a 5-nitrofuran unit.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Antitubercular Agent-12
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Property Value Reference

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-

oxadiazol-2-yl]-5-nitrofuran-2-

carboxamide

[1]

Molecular Formula C₁₃H₇BrN₄O₅ [1]

Molecular Weight 379.12 g/mol [1]

CAS Number 905677-04-5 [4]

Canonical SMILES
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Biological Activity and Pharmacological Profile
Antitubercular agent-12 has demonstrated significant in vitro activity against Mycobacterium

tuberculosis, including drug-resistant strains. Its biological activities are summarized in Table 2.

Table 2: In Vitro Biological Activity of Antitubercular Agent-12

Assay Value Reference

MIC against M. tuberculosis

H37Rv
1.439 µg/mL [2][3][4][5][6]

Cytotoxicity (CC₅₀) 57.34 µg/mL [2][3][4][5][6]

The compound exhibits a favorable selectivity profile, with a significantly higher concentration

required to induce cytotoxicity compared to its effective concentration against M. tuberculosis.

Proposed Mechanism of Action
The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids, such as Antitubercular
agent-12, is believed to involve the inhibition of essential metabolic pathways within the
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mycobacterium. A likely target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme

in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.

Mycolic acids are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts

cell wall synthesis, leading to bacterial cell death.

Mycobacterium tuberculosis

Antitubercular Agent-12 InhA (Enoyl-ACP Reductase)Inhibition

FAS-II Pathway

Catalyzes step in Mycolic Acid Synthesis Cell Wall IntegrityEssential for Bacterial Cell LysisDisruption leads to

Click to download full resolution via product page

Caption: Proposed mechanism of action for Antitubercular agent-12.

Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the

synthesis and evaluation of antitubercular agents. For the specific, detailed procedures for

Antitubercular agent-12, it is recommended to consult the primary literature, specifically the

work by Wang et al. (2022) in Bioorganic & Medicinal Chemistry.

General Synthesis of Nitrofuran-1,3,4-oxadiazole
Hybrids
The synthesis of compounds like Antitubercular agent-12 typically involves a multi-step

process. A general workflow is outlined below.
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Starting Materials
(e.g., Substituted Benzoic Acid, 5-nitrofuran-2-carboxylic acid)

Formation of Hydrazide

Condensation to form Hydrazone

Oxidative Cyclization to form 1,3,4-Oxadiazole

Amide Coupling

Purification
(e.g., Recrystallization, Chromatography)

Characterization
(e.g., NMR, Mass Spectrometry)

Antitubercular Agent-12

Click to download full resolution via product page

Caption: General synthesis workflow for nitrofuran-1,3,4-oxadiazole hybrids.

A more detailed, though still generalized, protocol is as follows:
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Synthesis of Substituted Benzohydrazide: A substituted benzoic acid is esterified and then

reacted with hydrazine hydrate to form the corresponding benzohydrazide.

Formation of N'-acylhydrazones: The substituted benzohydrazide is condensed with 5-

nitrofuran-2-carbaldehyde to yield the N'-acylhydrazone.

Oxidative Cyclization: The hydrazone is treated with an oxidizing agent, such as chloramine-

T, to induce cyclization and form the 2-substituted-5-(5-nitrophenyl)-1,3,4-oxadiazole.

Amide bond formation: The final step involves the coupling of the 1,3,4-oxadiazole

intermediate with a suitable carboxylic acid derivative to form the final product.

Purification and Characterization: The crude product is purified using techniques like

recrystallization or column chromatography. The structure and purity of the final compound

are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass

spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar
Blue Assay)

Preparation of Bacterial Culture:Mycobacterium tuberculosis H37Rv is grown in Middlebrook

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log

phase.

Compound Preparation: Antitubercular agent-12 is dissolved in DMSO to prepare a stock

solution, which is then serially diluted in 7H9 broth.

Assay Setup: The bacterial suspension is added to a 96-well microplate containing the

serially diluted compound. A drug-free control and a background control (broth only) are

included.

Incubation: The plate is incubated at 37°C for 5-7 days.

Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

Second Incubation: The plate is incubated again for 24 hours.
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Reading: The fluorescence or absorbance is measured. A change from blue to pink indicates

bacterial growth.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest

concentration of the compound that prevents the color change.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: A suitable mammalian cell line (e.g., Vero cells) is cultured in appropriate media

in a 96-well plate and incubated to allow cell attachment.

Compound Exposure: The cells are treated with serial dilutions of Antitubercular agent-12
and incubated for 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plate is incubated for a further 2-4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).

CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the

concentration of the compound that reduces cell viability by 50% compared to the untreated

control.

Conclusion
Antitubercular agent-12 is a promising lead compound in the development of new

therapeutics for tuberculosis. Its potent in vitro activity against M. tuberculosis and favorable

selectivity index warrant further investigation. The proposed mechanism of action, targeting the

essential mycolic acid biosynthesis pathway, suggests that it may be effective against drug-

resistant strains. Further studies, including in vivo efficacy and detailed pharmacokinetic and

pharmacodynamic profiling, are necessary to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. uniprot.org [uniprot.org]

2. uniprot.org [uniprot.org]

3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by
arylamides - PMC [pmc.ncbi.nlm.nih.gov]

6. A host-directed oxadiazole compound potentiates antituberculosis treatment via zinc
poisoning in human macrophages and in a mouse model of infection - PMC
[pmc.ncbi.nlm.nih.gov]

7. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular,
antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["Antitubercular agent-12" chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397920#antitubercular-agent-12-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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